molecular formula C5H4ClNO B073858 4-Chloropyridine N-oxide CAS No. 1121-76-2

4-Chloropyridine N-oxide

Cat. No. B073858
CAS RN: 1121-76-2
M. Wt: 129.54 g/mol
InChI Key: DPJVRASYWYOFSJ-UHFFFAOYSA-N
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Description

4-Chloropyridine N-oxide forms complexes with uranyl chloride and has been investigated by IR spectra, electronic spectra, molar conductivity, and magnetic susceptibility measurements .


Molecular Structure Analysis

The molecular formula of 4-Chloropyridine N-oxide is C5H4ClNO . The molecular weight is 129.54 .


Physical And Chemical Properties Analysis

4-Chloropyridine N-oxide is a solid at 20°C . It should be stored under inert gas in a condition avoiding light, air, and moisture .

Safety And Hazards

4-Chloropyridine N-oxide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041513
Record name 4-Chloropyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine N-oxide

CAS RN

1121-76-2
Record name Pyridine, 4-chloro-, 1-oxide
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Record name 4-Chloropyridine N-oxide
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Record name 4-Chloropyridine 1-oxide
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Record name 4-chloropyridine N-oxide
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Record name 4-CHLOROPYRIDINE N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 4-chloropyridine N-oxide?

A1: 4-Chloropyridine N-oxide is an aromatic compound with a pyridine ring structure. It is characterized by the presence of a chlorine atom at the 4-position and an oxygen atom double-bonded to the nitrogen atom within the ring. While its exact molecular weight can be calculated based on its molecular formula (C5H4ClNO), spectroscopic data provides further structural insights. Studies have utilized techniques like vibrational spectroscopy, including infrared and Raman, to analyze the vibrational modes of 4-chloropyridine N-oxide, aiding in the understanding of its molecular structure. [, ]

Q2: How does the structure of 4-chloropyridine N-oxide influence its reactivity with nucleophiles?

A2: The presence of the electron-withdrawing N-oxide group and the chlorine atom significantly impacts the reactivity of 4-chloropyridine N-oxide. These groups deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution. This activation is particularly pronounced at the 2- and 4- positions due to resonance stabilization of the negative charge in the transition state. This enhanced reactivity makes 4-chloropyridine N-oxide a suitable substrate for nucleophilic substitution reactions, facilitating the synthesis of various substituted pyridine N-oxides. [, ]

Q3: Can you elaborate on the applications of 4-chloropyridine N-oxide in coordination chemistry?

A3: 4-Chloropyridine N-oxide acts as a ligand in coordination chemistry, forming complexes with various metal ions, including copper(II). The electron-rich oxygen atom of the N-oxide group readily donates electrons to the metal center, forming a coordinate bond. Studies have investigated the magnetic and spectral properties of these copper(II) halide complexes, revealing intriguing phenomena like subnormal magnetic moments, indicative of magnetic interactions within the complex. [, ]

Q4: Are there any studies exploring the interaction of 4-chloropyridine N-oxide with other organic molecules?

A4: Research has shown that 4-chloropyridine N-oxide reacts with p-nitrobenzenesulfenyl chloride, leading to the formation of various products, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine. This reaction proceeds through a proposed mechanism involving the initial formation of a salt with a N-sulfenoxy bond, followed by homolytic cleavage to yield the final products. []

Q5: What is known about the stability and compatibility of 4-chloropyridine N-oxide?

A5: While the provided research doesn't explicitly address the long-term stability or specific compatibility aspects of 4-chloropyridine N-oxide, it's essential to consider its reactivity. As a reactive compound capable of undergoing nucleophilic substitutions, storage conditions should minimize exposure to moisture, heat, and strong nucleophiles to prevent degradation or unwanted reactions.

Q6: How does 4-chloropyridine N-oxide compare to other pyridine N-oxides in terms of its reactivity?

A6: Comparing the reactivity of 4-chloropyridine N-oxide with other positional isomers, such as 2-chloropyridine N-oxide and 3-chloropyridine N-oxide, highlights the influence of substituent position on reaction rates. Studies focusing on nucleophilic aromatic substitution with piperidine in methanol demonstrated that 4-chloropyridine N-oxide exhibits higher reactivity than the 3-chloro isomer but lower than the 2-chloro isomer. These differences in reactivity can be attributed to the electronic effects (inductive and resonance) of the chlorine atom and the N-oxide group, along with solvation effects. []

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